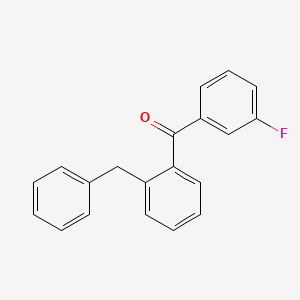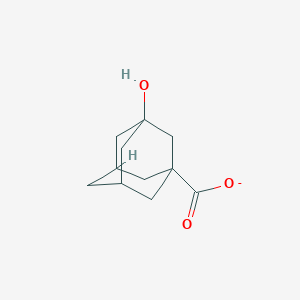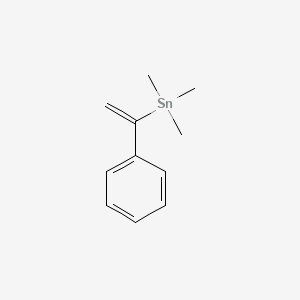
Stannane, trimethyl(1-phenylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, trimethyl(1-phenylethenyl)-: is an organotin compound with the molecular formula C11H16Sn . It is characterized by the presence of a tin atom bonded to three methyl groups and a 1-phenylethenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of stannane, trimethyl(1-phenylethenyl)- typically involves the reaction of trimethyltin chloride with 1-phenylethene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Stannane, trimethyl(1-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, stannane, trimethyl(1-phenylethenyl)- is used as a reagent for introducing tin-containing groups into organic molecules. It serves as a precursor for the synthesis of more complex organotin compounds .
Biology and Medicine: Research has explored the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties. Stannane, trimethyl(1-phenylethenyl)- has shown promise in preliminary studies for its ability to inhibit the growth of certain cancer cell lines .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer for certain types of plastics. Its unique chemical properties make it valuable for enhancing the performance and durability of materials .
Wirkmechanismus
The mechanism by which stannane, trimethyl(1-phenylethenyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, the compound can interact with cellular proteins and enzymes, leading to the disruption of cellular processes. This interaction often involves the formation of covalent bonds between the tin atom and sulfur or nitrogen atoms in proteins, which can inhibit enzyme activity and induce cell death .
Vergleich Mit ähnlichen Verbindungen
Stannane, trimethyl(phenylmethyl)-: This compound has a similar structure but with a phenylmethyl group instead of a phenylethenyl group.
Tributylphenylstannane: Another organotin compound with three butyl groups and a phenyl group attached to the tin atom.
Uniqueness: The phenylethenyl group can participate in additional chemical reactions, such as polymerization, which is not possible with the phenylmethyl or tributylphenyl groups .
Eigenschaften
CAS-Nummer |
1198-01-2 |
|---|---|
Molekularformel |
C11H16Sn |
Molekulargewicht |
266.95 g/mol |
IUPAC-Name |
trimethyl(1-phenylethenyl)stannane |
InChI |
InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h3-7H,1H2;3*1H3; |
InChI-Schlüssel |
QNWNEKZJEDMYSS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C(=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B14748755.png)
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)
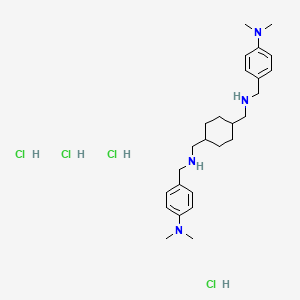
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
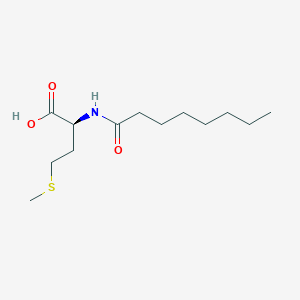
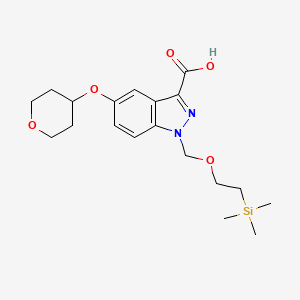
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
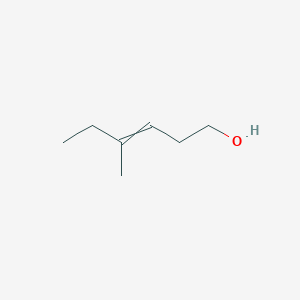


![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
